Cas no 1807052-19-2 (Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate)
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate
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- Inchi: 1S/C10H9NO4/c1-15-10(14)6-2-7(4-11)9(13)8(3-6)5-12/h2-3,12-13H,5H2,1H3
- InChI Key: JQYJNVSXHMHXRS-UHFFFAOYSA-N
- SMILES: OC1=C(C#N)C=C(C(=O)OC)C=C1CO
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 282
- XLogP3: 0.8
- Topological Polar Surface Area: 90.6
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015561-250mg |
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate |
1807052-19-2 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015015561-500mg |
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate |
1807052-19-2 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015015561-1g |
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate |
1807052-19-2 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate (CAS No. 1807052-19-2): A Comprehensive Overview
Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate (CAS No. 1807052-19-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the development of innovative therapeutic agents and biochemical probes.
The molecular structure of Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate consists of a benzoate core substituted with a cyano group at the 3-position, a hydroxyl group at the 4-position, and a hydroxymethyl group at the 5-position. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and drug discovery processes.
In recent years, the compound has been extensively studied for its potential applications in medicinal chemistry. Its structural features suggest that it may interact with biological targets in ways that could lead to novel therapeutic effects. Specifically, the cyano and hydroxyl groups are known to participate in hydrogen bonding and other forms of molecular interaction, which are essential for drug-receptor binding.
One of the most compelling aspects of Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate is its versatility as a building block in organic synthesis. Researchers have leveraged its reactive sites to develop complex molecules with tailored biological activities. For instance, derivatives of this compound have been explored as potential inhibitors of various enzymes and receptors involved in metabolic pathways and signal transduction processes.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its ability to undergo further functionalization allows for the creation of structurally diverse compounds that can be screened for pharmacological activity. This flexibility makes it an attractive candidate for library synthesis programs aimed at identifying new drug candidates.
Recent advancements in computational chemistry have also highlighted the significance of Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate in drug design. Molecular modeling studies have demonstrated its potential binding affinity to specific biological targets, providing insights into its mechanism of action. These computational approaches are complemented by experimental validations, which further reinforce its role as a key intermediate in medicinal chemistry.
The compound's unique chemical properties also make it valuable in biochemical research. It has been used as a substrate or inhibitor in enzymatic assays, helping researchers understand the function of various enzymes involved in critical biological pathways. This application is particularly relevant in the study of metabolic disorders and inflammatory diseases, where enzyme inhibition is a primary therapeutic strategy.
In addition to its pharmaceutical applications, Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate has found utility in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand or chelating agent. These studies are exploring its potential applications in catalysis and nanotechnology, where precise molecular interactions are crucial.
The synthesis of Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate presents both challenges and opportunities for synthetic chemists. While multiple synthetic routes have been reported, optimizing yield and purity remains an area of active research. Advances in green chemistry principles have also prompted investigations into more sustainable synthetic methods, which could enhance the accessibility and environmental footprint of this compound.
The future prospects for Methyl 3-cyano-4-hydroxy-5-(hydroxymethyl)benzoate are promising, with ongoing research expected to uncover new applications and refine existing synthetic strategies. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and biochemical tools.
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